5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid
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Overview
Description
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a butyrylamino group attached to an aniline moiety, which is further connected to a pentanoic acid chain. It is used in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid typically involves the following steps:
Formation of the butyrylamino group: This can be achieved by reacting butyric acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the butyrylamino aniline intermediate.
Attachment to the pentanoic acid chain: The intermediate is then reacted with glutaric anhydride under basic conditions to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl groups into alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The butyrylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The aniline moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in protein conformation, stability, and activity, thereby influencing various biological processes .
Comparison with Similar Compounds
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid can be compared with other similar compounds, such as:
5-[4-(Acetylamino)anilino]-5-oxopentanoic acid: This compound has an acetylamino group instead of a butyrylamino group, leading to differences in hydrophobicity and reactivity.
5-[4-(Propionylamino)anilino]-5-oxopentanoic acid: The presence of a propionylamino group results in distinct chemical and biological properties compared to the butyrylamino derivative.
5-[4-(Benzoylamino)anilino]-5-oxopentanoic acid: The benzoylamino group introduces aromaticity, affecting the compound’s interactions with proteins and other biomolecules.
The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[4-(butanoylamino)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYALWFVXWRKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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